N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide
CAS No.: 700347-75-7
Cat. No.: VC7093370
Molecular Formula: C15H14N2OS
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 700347-75-7 |
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Molecular Formula | C15H14N2OS |
Molecular Weight | 270.35 |
IUPAC Name | N-benzyl-N-(2-cyanoethyl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C15H14N2OS/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2 |
Standard InChI Key | VKEDPCZGXGVKAT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide belongs to the class of thiophene carboxamides, characterized by a five-membered aromatic thiophene ring (CHS) substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a benzyl (CH-CH-) and a 2-cyanoethyl (NC-CH-CH-) group . The molecular formula is CHNOS, with a molecular weight of 270.35 g/mol .
Table 1: Key Identifiers and Synonyms
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide likely follows established methods for benzylamine and urea derivatives . A plausible route involves:
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Acylation of 2-thiophenecarbonyl chloride: Reacting 2-thiophenecarbonyl chloride with N-benzyl-N-(2-cyanoethyl)amine in a polar aprotic solvent like DMF or pyridine.
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Coupling reactions: Utilizing aryl isocyanates or carbodiimides to form the urea linkage, as demonstrated in the synthesis of cyclohepta[b]thiophene benzylamines .
Table 2: Representative Reaction Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Benzylation of amine | Benzyl bromide, DMF, 80°C | 58–73% | |
Urea formation | Aryl isocyanate, pyridine/DMF (1:1) | 60–75% |
Stability and Reactivity
The compound’s stability is influenced by:
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Nitrile group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides.
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Thiophene ring: Aromatic stability confers resistance to electrophilic substitution but may undergo oxidation at the sulfur atom.
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Amide bond: Hydrolyzable under strong acidic/basic conditions, necessitating careful storage in anhydrous environments.
Physicochemical Properties
Solubility and Partitioning
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Solubility: Predicted to be sparingly soluble in water due to the hydrophobic benzyl and cyanoethyl groups. High solubility in DMSO, DMF, and dichloromethane is expected.
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LogP: Estimated at 2.8 (using ChemSpider data ), indicating moderate lipophilicity suitable for membrane permeability.
Immunomodulatory and Telomeric Effects
Bisantrene analogs stabilize G-quadruplex DNA structures, inhibiting telomerase activity . While N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide lacks a planar anthracene core, its thiophene ring may weakly intercalate DNA, warranting further study.
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